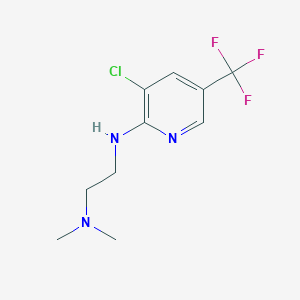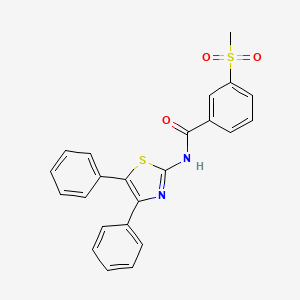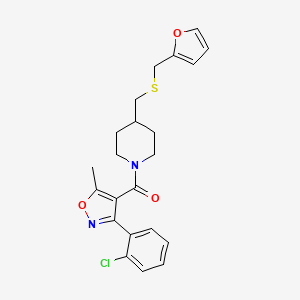
N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, which contribute to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with N,N-dimethylethylenediamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2-(2-chloro-6-nitrophenyl)ethane-1,2-diamine
- N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)propane-1,3-diamine
Uniqueness
Compared to similar compounds, N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the dimethylethane-1,2-diamine moiety.
Propriétés
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClF3N3/c1-17(2)4-3-15-9-8(11)5-7(6-16-9)10(12,13)14/h5-6H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJZRZUXTOGUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922100.png)
![1-(4-tert-butylphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2922101.png)
![1-(2,4-difluorobenzoyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine](/img/structure/B2922103.png)

![2-[(3-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B2922106.png)
![2-[N'-(4-methylphenyl)hydrazinecarbonyl]benzoic acid](/img/structure/B2922107.png)
![3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one](/img/new.no-structure.jpg)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(methoxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2922109.png)
![1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922110.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2922112.png)
![2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2922113.png)
![2-[1-(4-Fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2922115.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2922120.png)
